molecular formula C38H24F4O6P2 B14015411 Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-

Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-

Cat. No.: B14015411
M. Wt: 714.5 g/mol
InChI Key: WMKQPWFENKDELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-] (hereafter referred to as Compound A) is a chiral, fluorinated phosphine oxide derivative. Its structure features:

  • A central 4,4'-bi-1,3-benzodioxole core with tetrafluoro substitutions at the 2,2',2'',2''' positions.
  • Two diphenylphosphine oxide groups attached at the 5,5'-positions of the benzodioxole scaffold.
  • A stereogenic center at the 4-position, designated as (4R) .

Properties

IUPAC Name

5-diphenylphosphoryl-4-(5-diphenylphosphoryl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H24F4O6P2/c39-37(40)45-29-21-23-31(49(43,25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)47-37)34-32(24-22-30-36(34)48-38(41,42)46-30)50(44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKQPWFENKDELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H24F4O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-] phosphine oxide typically involves:

  • Construction of the bi-1,3-benzodioxole core with tetrafluoro substitution.
  • Introduction of diphenylphosphino groups at the 5,5' positions.
  • Oxidation of phosphine to phosphine oxide to achieve the final compound.

The key steps often employ palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to install aryl groups, followed by oxidation.

Palladium-Catalyzed Cross-Coupling

A common approach involves the use of bis(pinacolato)diboron and aryl bromides under palladium catalysis to form boronate esters, which then couple with aryl halides to build the biphenyl backbone:

Parameter Details
Catalyst Dichlorobis(triphenylphosphine)palladium(II) chloride or Pd(dppf)Cl2·CH2Cl2
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane or dimethyl sulfoxide (DMSO)
Temperature 80–110 °C
Reaction Time 3–24 hours
Atmosphere Argon or nitrogen inert atmosphere

For example, (4-bromophenyl)methanol reacts with bis(pinacolato)diboron in 1,4-dioxane at 80 °C under argon with Pd(PPh3)2Cl2 and KOAc to yield boronate intermediates, which are further coupled to form the biphenyl core.

Oxidation to Phosphine Oxide

After installation of diphenylphosphino groups on the biphenyl scaffold, oxidation to the corresponding phosphine oxide is typically achieved by controlled exposure to oxygen or mild oxidizing agents. This step is critical to ensure the stability and desired electronic properties of the final compound.

Stereochemical Considerations

The (4R) stereochemistry is preserved by conducting reactions under inert atmosphere and carefully controlling reaction conditions to avoid racemization. Chiral ligands and catalysts can be employed to maintain or induce chirality during synthesis.

Representative Experimental Protocol

Step Reagents and Conditions Outcome
1. Borylation (4-bromophenyl)methanol, bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, KOAc, 1,4-dioxane, 90 °C, 16 h, argon atmosphere Formation of aryl boronate ester
2. Cross-coupling Boronate ester, aryl bromide with diphenylphosphino substituent, Pd catalyst, KOAc, 1,4-dioxane, 80 °C, 24 h Formation of biphenyl diphenylphosphino intermediate
3. Oxidation Mild oxidant (e.g., H2O2 or O2), room temperature Conversion to phosphine oxide

Yields for these steps vary but can reach up to 80–90% under optimized conditions.

Data Tables Summarizing Key Preparation Conditions

Reaction Step Catalyst Base Solvent Temp (°C) Time (h) Atmosphere Yield (%)
Borylation of aryl bromide Pd(dppf)Cl2·CH2Cl2 KOAc 1,4-Dioxane 90 16 Argon 75–85
Suzuki coupling Pd(PPh3)4 or Pd(dppf)Cl2 KOAc 1,4-Dioxane 80 24 Argon 70–90
Oxidation to phosphine oxide - - - RT 2–4 Air or O2 80–95

Extensive Research Discoveries and Perspectives

  • The use of 1,4-dioxane as a solvent and potassium acetate as a base is well-documented to facilitate smooth borylation and cross-coupling reactions with high yields and selectivity.
  • Palladium complexes with diphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic efficiency and stability, enabling milder conditions and shorter reaction times.
  • Maintaining an inert atmosphere (argon or nitrogen) is crucial to prevent oxidation of sensitive phosphine intermediates before the controlled oxidation step to phosphine oxide.
  • Recent advances include the use of rhodium and ruthenium catalysts for asymmetric synthesis of related phosphine compounds, though these are less common for this specific phosphine oxide.
  • Analytical techniques such as NMR, HPLC, and mass spectrometry are essential for confirming the stereochemistry and purity of the final compound.

Chemical Reactions Analysis

Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include silanes, chlorophosphines, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Benzodioxole Cores

(i) (R)-SEGPHOS [(4,4′-bi-1,3-benzodioxole)-5,5′-diylbis(diphenylphosphine)]
  • Role : Widely used in asymmetric hydrogenation. The oxide form (Compound A) offers improved air stability compared to phosphine ligands .
  • Coordination Chemistry : Forms complexes with Rh(I) for [4+2] annulation reactions, achieving >90% enantiomeric excess (ee) .
(ii) DTBM-SEGPHOS [5,5’-bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole]
  • Structure : Bulky tert-butyl and methoxy substituents on the phenyl groups.
  • Electronic Effects : Electron-donating methoxy groups increase electron density at the metal center, contrasting with Compound A’s electron-withdrawing fluorines .
  • Applications : Effective in gold-catalyzed cycloadditions due to steric bulk and electronic tuning .
Table 1: Comparison of Benzodioxole-Based Phosphine Oxides/Phosphines
Compound Substituents Electronic Profile Key Applications Reference
Compound A 2,2',2'',2'''-F; (4R) Electron-withdrawing Asymmetric catalysis, OLEDs
(R)-SEGPHOS No F; diphenylphosphine Neutral Hydrogenation, annulation
DTBM-SEGPHOS tert-butyl, methoxy Electron-donating Gold-catalyzed cycloadditions

Fluorinated Phosphine Oxide Analogues

(i) Bis(4-fluorophenyl)phosphine oxide
  • Properties : Lower molecular weight (238.17 g/mol) and reduced steric hindrance compared to Compound A .
  • Coordination : Forms hexa-coordinated complexes with Dy(III) and Tb(III) in 1:2 molar ratios with triflate counterions .
(ii) Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide
  • Structure : Highly electron-deficient due to CF₃ groups.
  • Synthesis : Prepared via Grignard reactions with diethyl phosphite .
  • Applications : Used in radical photoinitiators and as ligands for electron-poor metal centers .
Table 2: Fluorinated Phosphine Oxides
Compound Fluorine Substituents Molecular Weight (g/mol) Key Features Reference
Compound A 2,2',2'',2'''-F on benzodioxole ~874.98* Chiral, asymmetric catalysis
Bis(4-fluorophenyl) PO 4-F on phenyl 238.17 Lanthanide coordination
Bis[3,5-(CF₃)₂C₆H₃] PO 3,5-CF₃ on phenyl 492.25 Electron-deficient, photoinitiators

*Estimated based on analogous structures in .

Coordination Chemistry and Reactivity

(i) Lanthanide Complexes
  • Compound A’s fluorinated benzodioxole core stabilizes octa-coordinated [M(hfa)₃(Ph₃PO)₂] (M = Tb, Dy) complexes in 1:1 molar ratios, whereas simpler phosphine oxides like bis(4-fluorophenyl)phosphine oxide form hexa-coordinated species .
(ii) Catalytic Performance
  • In Rh(I)-catalyzed [4+2] annulation, Compound A achieves higher enantioselectivity (up to 95% ee) compared to non-fluorinated SEGPHOS derivatives due to fluorine-induced electronic tuning .

Q & A

Q. What are the optimal synthetic routes for preparing [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenylphosphine oxide]?

Methodological Answer: The compound is synthesized via Kabachnik–Fields three-component reactions using 2-formylbenzoic acid, primary amines, and secondary phosphine oxides. Key steps include:

  • Reaction Conditions : 1.0 mmol of each reactant in 1 mL acetonitrile at 25°C for 15–25 min.

  • Yield Optimization : High yields (94–98%) are achieved with bulky amines (e.g., cyclohexylamine) and electron-deficient phosphine oxides. Fluorinated substituents enhance steric and electronic tuning .

  • Data Table :

    Amine ComponentPhosphine OxideReaction Time (min)Yield (%)
    ButylamineDibenzyl1596
    CyclohexylamineSecondary20–2594–97
    BenzylamineAryl-substituted1596–98

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 31^{31}P NMR to confirm phosphine oxide coordination and 19^{19}F NMR to verify tetrafluoro substitution patterns .
  • X-ray Crystallography : Resolve the (4R)-stereochemistry via single-crystal analysis, as demonstrated for related dinaphtho-dioxaphosphepine derivatives .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C34_{34}H20_{20}F4_4O6_6P2_2 expected m/z 694.05) .

Q. What safety protocols are critical for handling this fluorinated phosphine oxide?

Methodological Answer:

  • First Aid : Flush eyes/skin with water for 15+ minutes upon contact; remove contaminated clothing immediately .
  • Regulatory Compliance : The compound lacks SARA 302/313 reportable components but requires use in fume hoods with PPE (gloves, goggles) due to irritant properties .

Advanced Research Questions

Q. How does the (4R)-stereochemistry influence enantioselective catalysis?

Methodological Answer: The (4R)-configuration enables asymmetric induction in ProPhenol-catalyzed reactions. For example:

  • Dinuclear Zinc Systems : The tetrafluoro-benzodioxole backbone enhances rigidity, improving enantiomeric excess (e.g., >90% ee in aldehyde additions) .
  • Ligand Design : Compare with (S)-BIPHEP derivatives; fluorination increases Lewis acidity, accelerating oxidative addition in cross-couplings .

Q. Can this compound serve as a ligand for transition metal-catalyzed C–C bond formation?

Methodological Answer: Yes, its electron-deficient fluorinated backbone stabilizes Pd(0)/Ni(0) intermediates. Key applications:

  • Suzuki-Miyaura Coupling : Use 2–5 mol% ligand loading with Pd(OAc)2_2 in THF/water (yields >85%) .
  • Chiral Induction : Pair with Rh(I) for asymmetric hydrogenation of ketones (TON up to 103^3) .

Q. What role does the tetrafluoro-benzodioxole moiety play in photoinitiator applications?

Methodological Answer: The fluorinated structure enhances UV absorption (λmax_{max} ~350 nm) and radical generation efficiency. Compare with TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide):

  • Polymerization Rate : 20% faster curing in acrylate resins due to improved radical stability .

Q. How do substituents on the phosphine oxide affect reactivity in multicomponent reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., –CF3_3) : Accelerate imine formation but slow phosphine oxide coupling (20–25 min vs. 15 min for alkyl substituents) .
  • Steric Effects : Bulky aryl groups (e.g., 3,5-di-t-butyl) reduce side reactions in crowded substrates .

Q. What analytical methods resolve contradictions in stereochemical outcomes across studies?

Methodological Answer:

  • Chiral HPLC : Use Daicel Chiralpak® columns to separate enantiomers and quantify ee.
  • Kinetic Profiling : Monitor reaction progress via in-situ 31^{31}P NMR to identify intermediate diastereomers .

Q. Are there applications in polymer chemistry for this phosphine oxide?

Methodological Answer: Yes, as a flame-retardant additive or crosslinker:

  • Phosphine Oxide Polyols : Copolymerize with epoxides to form thermosetting resins with LOI >30% .
  • Thermal Stability : TGA shows decomposition onset at 300°C, suitable for high-temperature polymers .

Q. How can researchers troubleshoot inconsistencies in catalytic performance?

Methodological Answer:

  • Metal-Ligand Ratio Screening : Optimize Pd:P ratios (1:1 to 1:3) to prevent under/over-coordination .
  • Solvent Effects : Switch from polar aprotic (MeCN) to non-polar (toluene) solvents to stabilize reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.